Philanthotoxin

Beschreibung

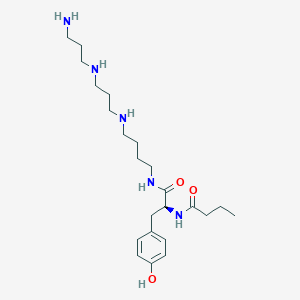

Structure

2D Structure

Eigenschaften

CAS-Nummer |

115976-91-5 |

|---|---|

Molekularformel |

C23H41N5O3 |

Molekulargewicht |

435.6 g/mol |

IUPAC-Name |

N-[(2S)-1-[4-[3-(3-aminopropylamino)propylamino]butylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide |

InChI |

InChI=1S/C23H41N5O3/c1-2-7-22(30)28-21(18-19-8-10-20(29)11-9-19)23(31)27-17-4-3-13-25-15-6-16-26-14-5-12-24/h8-11,21,25-26,29H,2-7,12-18,24H2,1H3,(H,27,31)(H,28,30)/t21-/m0/s1 |

InChI-Schlüssel |

VRQNABCCOFCGJL-NRFANRHFSA-N |

SMILES |

CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCNCCCNCCCN |

Isomerische SMILES |

CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCCCCNCCCNCCCN |

Kanonische SMILES |

CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCNCCCNCCCN |

Synonyme |

delta-philanthotoxin delta-PTX philanthotoxin 433 PHTX-433 PTX 433 PTX-4.3.3 PTX-433 |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Case Studies

- Retinal Injury Protection : A study investigated the effects of PhTX-343 on NMDA-induced retinal injury in rats. The results indicated that PhTX-343 significantly reduced visual impairments associated with excitotoxicity, suggesting its potential utility in treating retinal degenerative diseases .

- Neuroprotection in Stroke Models : Research has shown that philanthotoxins can moderate excessive receptor activation during ischemic events, thereby providing protective effects against neuronal death in stroke models. This aligns with findings that suggest similar mechanisms of action to existing Alzheimer's drugs like Memantine .

Therapeutic Development Potential

The low molecular weight and potent antagonistic properties of philanthotoxins make them attractive candidates for drug development aimed at neurological disorders. Synthetic analogues like PhTX-343 have been engineered to enhance selectivity and potency, which could lead to more effective treatments with fewer side effects compared to current therapies .

Research Tool for Ion Channel Studies

Philanthotoxins serve as valuable tools in pharmacological research for studying ion channel dynamics and receptor interactions. Their ability to selectively inhibit specific receptor subtypes allows researchers to dissect complex signaling pathways involved in neurotransmission.

Key Findings from Ion Channel Studies

- Selectivity : PhTX-12 exhibits a 22-fold selectivity over PhTX-343 for embryonic muscle-type nAChRs, highlighting the potential for tailored pharmacological interventions based on receptor subtype specificity .

- Voltage Dependence : The binding affinity of philanthotoxins is highly voltage-dependent, which is crucial for understanding their effects under physiological conditions and during pathological states .

Insecticide Development

Given their action on nAChRs, philanthotoxins have been explored as potential insecticides. The ability of these toxins to block excitatory neurotransmission in insects presents an opportunity for developing novel pest control agents.

Challenges and Considerations

While the efficacy of philanthotoxins as insecticides is promising, challenges remain due to their low specificity towards insect versus vertebrate receptors. Efforts are ongoing to synthesize more selective analogues that could minimize off-target effects while maximizing pest control efficacy .

Summary Table of this compound Applications

Vorbereitungsmethoden

Traditional Synthetic Approaches for Philanthotoxin

Early syntheses of PhTX-433 relied on stepwise homologation of polyamines via acrylonitrile intermediates. This method involved:

-

Acrylonitrile Addition : Primary amines were reacted with acrylonitrile to extend the carbon chain.

-

Lithium Aluminum Hydride (LAH) Reduction : The nitrile group was reduced to a primary amine.

-

Selective Protection/Deprotection : Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) groups were used to control reactivity during coupling .

However, this approach faced limitations. Alkylation of nitriles with n-BuLi and alkyl halides produced undesired bis-alkylated byproducts, necessitating tedious chromatographic separations and resulting in <40% yields .

Solid-Phase Synthesis of this compound Analogs

Solid-phase synthesis (SPS) revolutionized the production of PhTX analogs by enabling parallel synthesis and simplifying purification. A representative protocol involves:

-

Resin Functionalization : Trityl chloride polystyrene resin was loaded with a Boc/Teoc (2-(trimethylsilyl)ethyloxycarbonyl)-protected thermospermine derivative .

-

Amino Acid Coupling : Fmoc-protected tyrosine or cyclohexylalanine (Cha) was coupled using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .

-

N-Acylation : Diverse carboxylic acids (e.g., 4-iodophenylacetic acid) were introduced to modulate hydrophobicity .

-

Cleavage and Deprotection : Trifluoroacetic acid (TFA) cleaved the product from the resin while removing Boc groups .

This method achieved analogs with nanomolar potency at α3β4 nAChRs (IC50 = 2.4–7.7 nM) and 10-fold selectivity over α4β2 subtypes .

Table 1: Bioactivity of Select PhTX Analogs

| Analog | α3β4 IC50 (nM) | α4β2 IC50 (nM) | Selectivity (α3β4/α4β2) |

|---|---|---|---|

| PhTX-343 (1) | 7.7 | 80 | 10.4 |

| Analog 5 | 2.4 | 110 | 45.8 |

| Analog 16 | 3.1 | 210 | 67.7 |

Reductive Amination Strategy for Branched Polyamine Moieties

To address the limitations of early alkylation methods, Kalivretenos and Nakanishi developed a reductive amination strategy for branched polyamines :

-

Amino Aldehyde Preparation : Boc-protected amino aldehydes (e.g., 9 ) were synthesized from serine or threonine derivatives.

-

Reductive Amination : The aldehyde was condensed with a primary amine (e.g., H2N(CH2)3NHBoc(CH2)4NHBoc(CH2)3NH2) using sodium cyanoborohydride (NaBH3CN).

-

Deprotection : Sequential removal of Boc groups with TFA yielded the branched polyamine .

This method achieved mono-alkylated products in >65% yield, avoiding bis-alkylation byproducts . For example, PhTX-433-Bu (butyl-substituted) was synthesized via this route for SAR studies (Scheme II) .

Comparative Analysis of Synthetic Methodologies

Table 2: Efficiency of this compound Synthesis Methods

| Method | Yield (%) | Purity | Scalability | Key Advantage |

|---|---|---|---|---|

| Traditional Alkylation | <40 | Low | Limited | Simple reagents |

| Reductive Amination | 65–88 | High | Moderate | Avoids bis-alkylation |

| Solid-Phase Synthesis | 70–85 | High | High | Parallel synthesis feasible |

Reductive amination and SPS outperform traditional methods in yield and purity. SPS is particularly advantageous for generating analogs with diverse N-acyl groups, enabling high-throughput screening .

Recent Advances and Photolabile Analog Synthesis

A photolabile PhTX analog, PhTX-433-N3 (20), was synthesized for photoaffinity labeling studies:

-

Hydroxyethyl Intermediate : A TBDMS-protected hydroxyethyl aldehyde (31 ) was prepared from serine .

-

Azide Incorporation : The hydroxyl group was converted to an azide via Mitsunobu reaction with HN3 .

-

Coupling : The azide-functionalized polyamine was coupled to tyrosine and butyryl chloride to yield PhTX-433-N3 .

This analog’s photo-crosslinking capability facilitates receptor mapping, advancing mechanistic studies of iGluR inhibition .

Challenges and Optimization in this compound Synthesis

Key challenges include:

-

Steric Hindrance : Bulky substituents (e.g., octyl groups) reduce coupling efficiency during SPS . Using DIC/HOBt instead of DCC (dicyclohexylcarbodiimide) mitigates this by enhancing reactivity .

-

Deprotection Side Reactions : Overly harsh TFA treatment can degrade sensitive groups. Controlled deprotection at 0°C preserves integrity .

-

Purification : Hydrophobic analogs require reverse-phase HPLC with acetonitrile/water gradients .

Optimized protocols now achieve gram-scale synthesis of lead analogs for preclinical testing .

Q & A

Q. What statistical approaches are critical for analyzing this compound’s voltage-dependent inhibition?

- Methodological Answer : Apply the Woodhull model to quantify voltage dependence, fitting data to the equation: where represents the fraction of the electric field sensed by the toxin. Use bootstrapping or Monte Carlo simulations to estimate confidence intervals for kinetic parameters .

Q. How should researchers address variability in this compound’s efficacy across species?

- Methodological Answer : Perform phylogenetic analysis of receptor sequences to identify conserved vs. divergent binding residues. For example, insect GluR subunits lack mammalian-specific glycosylation sites, altering toxin accessibility. Use chimeric receptors to pinpoint structural determinants of species-specific efficacy .

Recent Advances and Open Questions

Q. What novel techniques could elucidate this compound’s allosteric modulation of glutamate receptors?

- Methodological Answer : Cryo-EM structures of toxin-receptor complexes (resolution ≤3.0 Å) reveal dynamic conformational changes during partial agonism. Pair with single-molecule FRET to monitor real-time receptor gating in the presence of this compound .

Q. How do post-translational modifications (e.g., phosphorylation) of glutamate receptors influence this compound sensitivity?

- Methodological Answer : Treat transfected cells with kinase/phosphatase inhibitors (e.g., staurosporine, okadaic acid) and quantify toxin IC₅₀ shifts via automated patch-clamp systems. Phosphoproteomics (e.g., LC-MS/MS) identifies modification sites correlated with altered binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.